Enviroxime

Descripción general

Descripción

Enviroxime is a synthetic antiviral compound known for its ability to inhibit the replication of certain viruses, particularly enteroviruses and rhinoviruses. It targets the viral protein 3A, which is crucial for the formation of the viral RNA replication complex, thereby preventing the virus from replicating effectively .

Aplicaciones Científicas De Investigación

Enviroxime has been extensively studied for its antiviral properties. It has shown efficacy against a range of viruses, including rhinoviruses, polioviruses, and coxsackieviruses. In addition to its antiviral applications, this compound has been investigated for its potential use in treating hepatitis C virus infections by inhibiting phosphoinositide 3-kinases (PI3Ks) . Its ability to target viral replication makes it a valuable tool in virology research and drug development .

Mecanismo De Acción

Target of Action

Enviroxime primarily targets the 3A coding region of viruses, specifically rhinoviruses and enteroviruses . The 3A protein is a non-structural protein that plays a crucial role in the replication of these viruses .

Mode of Action

This compound interacts with its target, the 3A protein, to inhibit the replication of rhinoviruses and enteroviruses . By binding to the 3A coding region, this compound blocks the replication of plus-strand viral RNA . This interaction disrupts a step involved in RNA replication or protein processing .

Biochemical Pathways

This compound affects the biochemical pathways involved in the replication of rhinoviruses and enteroviruses. It inhibits the synthesis of the viral plus strand, a crucial step in the replication of these viruses . This inhibition disrupts the normal function of the 3A protein, thereby impeding the virus’s ability to multiply .

Pharmacokinetics

It’s known that the compound can be added to virus-infected cells several hours post-infection without significant loss of inhibition , suggesting it may have favorable bioavailability and distribution characteristics.

Result of Action

The primary molecular effect of this compound’s action is the inhibition of plus-strand viral RNA synthesis . This leads to a decrease in viral replication, effectively controlling the spread of the virus within the host . On a cellular level, this results in a reduced viral load and potentially lessens the severity of the viral infection.

Análisis Bioquímico

Biochemical Properties

Enviroxime interacts with the viral nonstructural protein 3A(B), which is implicated as the likely target of its activity . It is also suggested that this compound targets a complex of proteins and/or cellular factors .

Cellular Effects

This compound exerts its effects by inhibiting a step involved in RNA replication or protein processing . It can be added several hours post-infection without significant loss of inhibition, suggesting its role in the later stages of the viral life cycle .

Molecular Mechanism

The mechanism of action of this compound involves targeting the 3A coding region of rhinoviruses and polioviruses . It does not disrupt 3AB’s ability to bind RNA or 3D polypeptide, the association of 3AB with membranes, or the cleavage of 3AB by 3C protease .

Temporal Effects in Laboratory Settings

It is known that this compound preferentially inhibits the synthesis of the viral plus strand .

Métodos De Preparación

Enviroxime can be synthesized through a series of chemical reactions involving benzimidazole derivativesThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Análisis De Reacciones Químicas

Enviroxime undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have varying degrees of antiviral activity.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its antiviral properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its antiviral efficacy. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Comparación Con Compuestos Similares

Enviroxime is part of a class of compounds known as this compound-like compounds, which share similar mechanisms of action. Some of these compounds include:

Flt3 inhibitor II: Another PI4KB inhibitor with similar antiviral properties.

TTP-8307: An antiviral compound that targets the 3A protein of enteroviruses.

AN-12-H5: A minor this compound-like compound that targets oxysterol-binding protein (OSBP) instead of PI4KB. This compound is unique in its dual mechanism of action, targeting both the 3A protein and PI3Ks, which sets it apart from other this compound-like compounds.

Propiedades

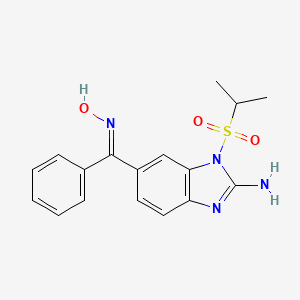

IUPAC Name |

(NZ)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKXBHQELWQLHF-SILNSSARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N\O)/C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024511 | |

| Record name | (Z)-2-Amino-6-benzoyl-1-(isopropylsulfonyl)benzimidazole oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72301-78-1 | |

| Record name | Zinviroxime [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072301781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-2-Amino-6-benzoyl-1-(isopropylsulfonyl)benzimidazole oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINVIROXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SWB3P2O2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

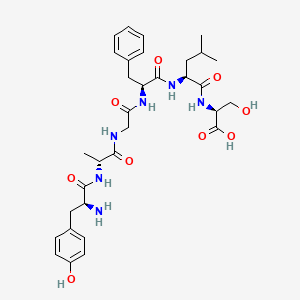

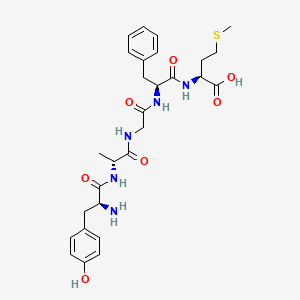

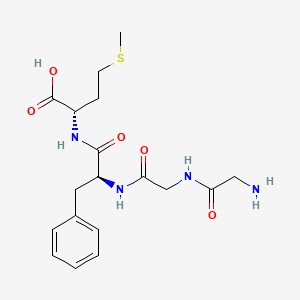

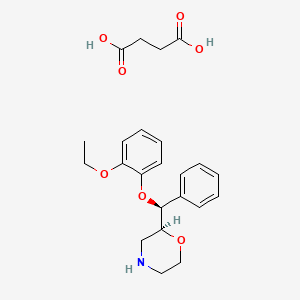

Feasible Synthetic Routes

Q1: What is the primary target of enviroxime's antiviral activity?

A1: this compound's antiviral activity stems from its ability to target viral protein 3A and/or 3AB. [] These proteins are essential for viral replication, particularly in the context of RNA synthesis. [, , ]

Q2: How does this compound affect viral replication?

A2: this compound specifically inhibits the synthesis of the viral plus strand RNA, which is crucial for the production of new viral proteins and the assembly of new virions. [] This inhibition likely occurs through the disruption of a 3A function, potentially affecting the initiation of plus-strand RNA synthesis. []

Q3: Are there other potential targets of this compound or this compound-like compounds?

A3: Research has revealed that certain this compound-like compounds, designated as "major this compound-like compounds", target the host enzyme phosphatidylinositol 4-kinase III beta (PI4KB). [, , ] This enzyme is involved in lipid metabolism and plays a role in the formation of viral replication complexes. [, , ]

Q4: What is the significance of oxysterol-binding protein (OSBP) in relation to this compound's activity?

A4: A subset of this compound-like compounds, termed "minor this compound-like compounds," target OSBP family I activities. [] Like PI4KB, OSBP is also involved in lipid metabolism and influences the production and accumulation of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus, impacting viral replication. []

Q5: Do this compound and this compound-like compounds always target PI4KB?

A5: Not all this compound-like compounds demonstrate direct inhibitory effects on PI4KB. [, ] Some, like AN-12-H5, show no direct PI4KB inhibition and are categorized as "minor this compound-like compounds." [, ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound is represented by the molecular formula C17H19N5O3S and has a molecular weight of 373.44 g/mol. [, ]

Q7: Are there any notable spectroscopic data for this compound?

A7: While specific spectroscopic data aren't comprehensively discussed in the provided research, techniques like liquid chromatography with electrochemical detection have been used to analyze this compound in biological matrices. []

Q8: How does the structure of this compound relate to its antiviral activity?

A8: The benzimidazole core structure of this compound is crucial for its activity. Modifications to this core, such as replacing it with imidazo[1,2-a]pyridines, can significantly influence antiviral activity. [, ] Furthermore, the presence and nature of substituents at specific positions on the benzimidazole ring can significantly modulate antiviral activity. [, ] For example, the isopropylsulfonyl group at the 1-position of the benzimidazole ring has been found to be crucial for this compound's activity against rhinoviruses. []

Q9: Are there specific structural modifications that enhance or diminish this compound's activity?

A9: Studies focusing on C2 analogs of this compound revealed that primary amino substitution at this position leads to the most potent antiviral activity. [] Conversely, bulky substituents at the C2 position can negatively impact antiviral activity due to steric hindrance. [] Additionally, replacing the isopropylsulfonyl group at the 1-position with other groups like phenyl or sulfide can reduce activity against rhinoviruses. []

Q10: How does resistance to this compound develop?

A10: Resistance to this compound frequently arises from mutations in the viral genome, particularly within the coding region for the 3A protein. [, , ] These mutations often involve single amino acid substitutions that alter the protein's structure and hinder this compound's ability to bind or exert its inhibitory effect. [, , ] For instance, a G5318A mutation in poliovirus, resulting in a 3A-Ala70Thr substitution, is commonly associated with resistance to this compound and some this compound-like compounds. [, , ]

Q11: Is there cross-resistance between this compound and other antiviral agents?

A11: Yes, cross-resistance has been observed between this compound and other antiviral compounds, particularly those that target viral capsid proteins, like chalcone Ro 09-0410, 4′,6-dichloroflavan, and RMI-15,731. [, , ] Interestingly, while this compound-resistant viruses might exhibit cross-resistance to other 3A-targeting compounds, they might remain sensitive to compounds that target different stages of the viral life cycle or different viral proteins. [, ] For example, this compound-resistant rhinovirus mutants are still susceptible to WIN 51711, which targets viral capsid proteins. []

Q12: What is the in vitro efficacy of this compound against rhinoviruses and enteroviruses?

A12: In vitro studies demonstrate that this compound effectively inhibits the replication of various rhinovirus and enterovirus serotypes. [, , , , ] The minimum inhibitory concentration (MIC) can be as low as 0.06 µg/ml for poliovirus and 0.125 µg/ml for rubella virus. []

Q13: Has this compound shown efficacy in animal models of viral infection?

A13: Yes, this compound has demonstrated efficacy in animal models. For instance, it provided protection against paralysis in a murine model of poliomyelitis. [] Additionally, a vinylacetylene analog of this compound, compound 12, exhibited efficacy against a Coxsackie A21 infection in CD-1 mice when administered orally. []

Q14: What about this compound's performance in human clinical trials?

A14: While this compound showed promise in vitro, clinical trials evaluating its efficacy in treating naturally occurring rhinovirus infections have yielded mixed results. [, ] Some trials suggested potential benefits, such as a reduction in certain nasal symptoms, but these observations were often not statistically significant. [, ] Factors such as formulation, drug delivery, and the timing of administration might have influenced the outcomes of these clinical trials. [, , ]

Q15: How do this compound's physicochemical properties affect its formulation and delivery?

A16: this compound's hydrophobic nature and limited water solubility present challenges for its formulation and delivery. [] To address this, researchers explored incorporating this compound into liposomes to enhance its solubility and delivery. [] Liposomal this compound (LE) demonstrated comparable efficacy to free this compound against rhinoviruses in vitro while exhibiting lower toxicity to tissue culture cells. [] Moreover, LE proved suitable for aerosol delivery, enabling the drug to reach the upper and lower respiratory tracts of mice effectively. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.